molecular formula C25H24O2 B14240962 2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)- CAS No. 364730-56-3

2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)-

Cat. No.: B14240962
CAS No.: 364730-56-3
M. Wt: 356.5 g/mol
InChI Key: UWYJPFNZHBXFRC-DEOSSOPVSA-N
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Description

2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)- is a heterocyclic organic compound It features a pyran ring, which is a six-membered ring containing one oxygen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)- typically involves the reaction of dihydropyran with triphenylmethanol under acidic conditions. The reaction proceeds through the formation of an oxonium ion intermediate, which then reacts with triphenylmethanol to form the desired product. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at room temperature to moderate temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyranones, while reduction can produce dihydropyran derivatives. Substitution reactions can result in a variety of functionalized pyran compounds .

Scientific Research Applications

2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)- involves its interaction with various molecular targets. The triphenylmethoxy group can enhance the compound’s binding affinity to specific enzymes or receptors, influencing its biological activity. The pyran ring structure allows for interactions with nucleophiles and electrophiles, facilitating various chemical reactions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This group can enhance the compound’s stability, reactivity, and binding affinity to various molecular targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

364730-56-3

Molecular Formula

C25H24O2

Molecular Weight

356.5 g/mol

IUPAC Name

(2S)-2-(trityloxymethyl)-3,6-dihydro-2H-pyran

InChI

InChI=1S/C25H24O2/c1-4-12-21(13-5-1)25(22-14-6-2-7-15-22,23-16-8-3-9-17-23)27-20-24-18-10-11-19-26-24/h1-17,24H,18-20H2/t24-/m0/s1

InChI Key

UWYJPFNZHBXFRC-DEOSSOPVSA-N

Isomeric SMILES

C1C=CCO[C@@H]1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1C=CCOC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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